molecular formula C26H32N2O6 B266755 3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B266755
Peso molecular: 468.5 g/mol
Clave InChI: QUKHCYBAGYXJJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as JNJ-10181457, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In

Mecanismo De Acción

The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical regions of the brain. Activation of this receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. JNJ-10181457 acts as a selective antagonist of the dopamine D3 receptor, blocking its activation by endogenous dopamine and other ligands. This blockade has been shown to reduce drug-seeking behavior and improve cognitive function in animal models of these disorders.
Biochemical and Physiological Effects
JNJ-10181457 has been shown to have several biochemical and physiological effects. In animal models, JNJ-10181457 has been shown to reduce dopamine release in the nucleus accumbens, a key region involved in reward and motivation. This reduction in dopamine release is thought to underlie the compound's ability to reduce drug-seeking behavior. In addition, JNJ-10181457 has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, possibly by modulating dopamine release in the prefrontal cortex.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

JNJ-10181457 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, making it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. In addition, JNJ-10181457 has been optimized for high purity and high yields, making it suitable for large-scale production. However, there are also some limitations to using JNJ-10181457 in lab experiments. For example, its potency and selectivity may vary depending on the experimental conditions, and it may interact with other receptors or signaling pathways.

Direcciones Futuras

There are several future directions for research involving JNJ-10181457. One area of interest is its potential as a treatment for addiction, schizophrenia, and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration regimens for these disorders, as well as to investigate potential side effects and interactions with other drugs. Another area of interest is the development of new compounds that target the dopamine D3 receptor with greater potency and selectivity than JNJ-10181457. These compounds could have even greater therapeutic potential for these disorders.

Métodos De Síntesis

The synthesis of JNJ-10181457 involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 3-(4-morpholinyl)propylamine, which is reacted with 5-methyl-2-furoyl chloride to yield the corresponding amide. This amide is then coupled with 3-propoxybenzaldehyde to give the final product. The synthesis of JNJ-10181457 has been optimized to yield high purity and high yields, making it suitable for large-scale production.

Aplicaciones Científicas De Investigación

JNJ-10181457 has been extensively studied for its potential therapeutic applications. As a selective antagonist of the dopamine D3 receptor, JNJ-10181457 has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. In addition, JNJ-10181457 has been investigated as a potential treatment for obesity and other metabolic disorders.

Propiedades

Nombre del producto

3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Fórmula molecular

C26H32N2O6

Peso molecular

468.5 g/mol

Nombre IUPAC

3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ium-4-ylpropyl)-5-oxo-2-(3-propoxyphenyl)-2H-pyrrol-4-olate

InChI

InChI=1S/C26H32N2O6/c1-3-14-33-20-7-4-6-19(17-20)23-22(24(29)21-9-8-18(2)34-21)25(30)26(31)28(23)11-5-10-27-12-15-32-16-13-27/h4,6-9,17,23,30H,3,5,10-16H2,1-2H3

Clave InChI

QUKHCYBAGYXJJY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C

SMILES canónico

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCC[NH+]3CCOCC3)[O-])C(=O)C4=CC=C(O4)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.